Ethyl 2-[(1-phenylethyl)amino]acetate
Description
Historical Perspectives and Genesis of Research Interest
The initial interest in compounds like Ethyl 2-[(1-phenylethyl)amino]acetate arose from the broader exploration of amino acid derivatives and their potential applications. The presence of a stereocenter, indicated by the (1R) configuration, points to its relevance in stereochemistry, a field that investigates the spatial arrangement of atoms within molecules. cymitquimica.com Research into such chiral compounds has been driven by the need for enantiomerically pure starting materials in the synthesis of complex molecules, particularly for pharmaceutical applications where the biological activity is often dependent on a specific stereoisomer.
Role in Contemporary Organic Synthesis and Chiral Chemistry
In modern organic synthesis, this compound serves as a versatile intermediate. Its structure, which contains both a secondary amine and an ester, allows for a variety of chemical transformations. The chiral phenylethyl group is a key feature, making it a valuable building block in asymmetric synthesis. This is the process of creating new chiral substances from achiral or racemic starting materials. The compound's ability to influence the stereochemical outcome of a reaction makes it a useful tool for chemists seeking to control the three-dimensional structure of their target molecules.
Positioning within Aminocarboxylate and Glycine (B1666218) Derivative Research.cymitquimica.com
This compound is classified within the family of aminocarboxylates and is a derivative of glycine, the simplest proteinogenic amino acid. cymitquimica.com Research in this area often focuses on modifying the basic amino acid structure to create new molecules with specific properties. The attachment of the chiral 1-phenylethyl group to the glycine backbone is a prime example of such a modification. This positions the compound as a model system for studying the influence of chiral auxiliaries on the reactivity and properties of amino acid derivatives. Its properties are a blend of the hydrophobicity of the phenyl group and the polar, basic characteristics of the glycine component. cymitquimica.com
Overview of Key Research Areas and Unaddressed Academic Challenges
Current research involving this compound and similar compounds is concentrated on their application in the synthesis of more complex chiral molecules. This includes the development of new synthetic methodologies where the compound acts as a chiral ligand or a starting material for the construction of pharmaceutical intermediates.
One of the ongoing academic challenges is the development of more efficient and atom-economical methods for the synthesis of such chiral building blocks. While the compound is available, new synthetic routes that are more sustainable and cost-effective are always a goal in organic chemistry. Another area of investigation is the exploration of its full potential in asymmetric catalysis, where it could be used to induce chirality in a wide range of chemical reactions. Further research may also uncover novel applications in materials science or medicinal chemistry, expanding its academic and practical significance.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(1-phenylethylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)9-13-10(2)11-7-5-4-6-8-11/h4-8,10,13H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYBPTIJJCODFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56720-98-0 | |
| Record name | ethyl 2-[(1-phenylethyl)amino]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Methodologies for the Synthesis of Ethyl 2 1 Phenylethyl Amino Acetate
Stereoselective Synthesis Strategies
The synthesis of specific stereoisomers of Ethyl 2-[(1-phenylethyl)amino]acetate is critical, as the biological activity and physical properties of chiral molecules are often enantiomer-dependent. Advanced methodologies focus on controlling the stereochemistry at the chiral center of the 1-phenylethyl group.
Enantioselective Approaches Utilizing Chiral Precursors
One of the most direct methods to obtain an enantiomerically pure form of this compound is to begin with a chiral precursor. This substrate-controlled approach leverages a pre-existing stereocenter to build the final molecule.
A common and effective strategy involves the nucleophilic substitution reaction between an enantiomerically pure amine and an acetate (B1210297) derivative. For instance, the synthesis of the (R)-enantiomer, ethyl 2-[[(1R)-1-phenylethyl]amino]acetate, is readily achieved by reacting (R)-1-phenylethanamine with ethyl bromoacetate (B1195939). wiley-vch.de This reaction proceeds via an SN2 mechanism, where the stereocenter of the chiral amine remains intact throughout the transformation.
Reaction Scheme: (R)-1-Phenylethanamine + Ethyl bromoacetate → Ethyl 2-[[(1R)-1-phenylethyl]amino]acetate + HBr
This method is advantageous due to the commercial availability of both (R)- and (S)-1-phenylethanamine, providing straightforward access to either enantiomer of the final product. wiley-vch.denih.govcymitquimica.com
Diastereoselective Synthesis through Auxiliary Control
Diastereoselective synthesis introduces a chiral auxiliary to guide the formation of a new stereocenter. While this compound itself has only one primary stereocenter, this principle is crucial when the molecule is further elaborated. For example, if the ester is used as a scaffold, its inherent chirality can direct subsequent reactions.
A study demonstrated that reacting ethyl 2-((R)-1-phenylethylamino)acetate with 2-bromopropionyl bromide resulted in a mixture of two diastereomers. wiley-vch.de The chiral environment provided by the (R)-1-phenylethyl group influences the approach of the acylating agent, leading to a degree of stereocontrol in the formation of the new chiral center on the propionyl group. The use of chiral auxiliaries, such as tert-butanesulfinamide, is a widely recognized strategy for the asymmetric synthesis of various amines and their derivatives, underscoring the power of this approach in modern organic synthesis. yale.edu
The ratio of diastereomers formed depends on factors like the nature of the reactants, solvent, and reaction temperature. This demonstrates how a pre-existing stereocenter can influence the stereochemical outcome of a subsequent bond-forming event.
Catalytic Asymmetric Synthesis (e.g., Transition Metal Catalysis, Organocatalysis)
Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to chiral molecules. These methods use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
Transition Metal Catalysis: While direct asymmetric reductive amination of a keto-ester with ammonia (B1221849) is challenging, related transformations highlight the potential of this strategy. For instance, highly efficient iridium-based catalysts have been developed for the asymmetric hydrogenation of α-amino ketones to produce chiral amino alcohols with excellent enantioselectivities (up to 99.9% ee). researchgate.net A similar strategy could be envisioned for the synthesis of the target compound's precursors. Another approach involves N-H insertion reactions. The cooperative catalysis by achiral dirhodium(II) carboxylates and chiral spiro phosphoric acids enables the highly enantioselective N-H insertion of vinyldiazoacetates into carbamates, yielding α-alkenyl α-amino acid derivatives. nih.gov
Organocatalysis: Chiral phosphoric acids have emerged as powerful organocatalysts for a variety of enantioselective transformations. They can act as chiral proton shuttles, facilitating reactions like N-H insertions and suppressing side reactions. nih.gov This type of catalysis avoids potentially toxic or expensive metals and often proceeds under mild conditions.
Biocatalysis: Enzymes are highly specific catalysts that can be used to resolve racemic mixtures or perform asymmetric transformations. The kinetic resolution of (±)-1-phenylethylamine using lipases is a well-established method. nih.gov In this process, an enzyme selectively acylates one enantiomer of the amine, allowing for the separation of the fast-reacting enantiomer (as an amide) from the slow-reacting one (unreacted amine). This resolved amine can then be used as a chiral precursor as described in section 2.1.1. The enzymatic asymmetric synthesis of chiral amino acids is a rapidly advancing field, offering green and efficient routes to these valuable compounds. rsc.org
Multi-Component Reactions (MCRs) in Compound Formation
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular complexity. nih.govmdpi.comthieme-connect.de
While no specific MCR for the direct synthesis of this compound is prominently reported, its structure as an α-amino acid ester suggests its suitability for synthesis via established MCRs. For example, a modified Strecker reaction, a cornerstone of amino acid synthesis, could be adapted.
Hypothetical MCR Approach (Strecker-type):
Reactants: 1-phenylethylamine (B125046), glyoxylic acid ethyl ester (or a precursor), and a cyanide source.
Process: These components could potentially react in a one-pot synthesis to form an α-aminonitrile intermediate.
Hydrolysis & Esterification: Subsequent hydrolysis of the nitrile group to a carboxylic acid followed by esterification would yield the target compound.
The Ugi and Passerini reactions are other powerful MCRs for generating amino acid derivatives and could be conceptually adapted for the synthesis of this molecule or its analogs. nih.gov The modularity of MCRs allows for the rapid creation of libraries of related compounds by simply varying the starting components.
Green Chemistry Principles in Synthetic Route Design
Incorporating green chemistry principles into synthetic design aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. unibo.itmdpi.com
Solvent-Free Reactions: Performing reactions without a solvent (neat) or in aqueous media can significantly reduce the generation of volatile organic compound (VOC) waste. The lipase-catalyzed transesterification of 2-phenethyl alcohol with ethyl acetate has been successfully demonstrated in a solvent-free system, where ethyl acetate serves as both the acyl donor and the reaction medium. mdpi.comresearchgate.net This approach is highly relevant for the synthesis of this compound.
Biocatalysis: As mentioned previously, enzymes like lipase (B570770) offer a green alternative to traditional chemical catalysts. They operate under mild conditions (temperature and pH), are biodegradable, and exhibit high selectivity, often eliminating the need for protecting groups and reducing side product formation. rsc.orgscirp.org The enzymatic kinetic resolution of racemic 1-phenylethanol (B42297) using Novozym 435 lipase is a prime example of a green process. scirp.org
| Principle | Methodology | Advantages | Relevant Research Finding |
|---|---|---|---|
| Use of Renewable Feedstocks / Biocatalysis | Enzymatic Kinetic Resolution | High selectivity, mild conditions, biodegradable catalyst. | Novozym 435 lipase effectively catalyzes the kinetic resolution for producing chiral phenylethyl derivatives. scirp.org |
| Safer Solvents and Auxiliaries | Aqueous media or green solvents (e.g., 2-MeTHF, Ethyl Acetate) | Reduced toxicity and environmental impact compared to traditional solvents like DMF or DCM. researchgate.net | C-N bond formation for synthesizing β-keto enamines has been achieved in a phosphate (B84403) buffer system at room temperature. semanticscholar.org |
| Design for Energy Efficiency | Microwave-Assisted Synthesis | Drastically reduced reaction times, increased yields, and often higher product purity. | Microwave irradiation can complete reactions in minutes that would otherwise require many hours under conventional heating. mdpi.com |
| Waste Prevention | Solvent-Free Synthesis | Eliminates solvent waste, simplifies purification, and can lead to higher reactant concentrations. | Continuous synthesis of 2-phenylethyl acetate was successfully performed in a solvent-free system using a packed bed reactor. mdpi.comresearchgate.net |
Flow Chemistry and Continuous Processing Applications in Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is transforming chemical manufacturing. d-nb.info This technology offers superior control over reaction parameters, enhanced safety for hazardous reactions, and straightforward scalability from the lab to industrial production.
The synthesis of ester and amine derivatives is well-suited to flow processing. Key applications relevant to the synthesis of this compound include:
Continuous Kinetic Resolution: The enzymatic kinetic resolution of (±)-1-phenylethylamine has been successfully implemented in a continuous flow process. Using ethyl acetate as the acyl donor and a lipase-packed reactor, high enantiomeric ratios (>200) were achieved with short residence times (40 minutes). nih.gov
Continuous Esterification: The production of a related compound, 2-phenylethyl acetate, has been optimized in a continuous packed-bed reactor using immobilized lipase. mdpi.comresearchgate.net This system demonstrated excellent stability over 72 hours of continuous operation, highlighting its suitability for industrial-scale production. mdpi.com
| Product | Catalyst | System Type | Key Parameters & Results |
|---|---|---|---|
| (R)-N-acetyl-1-phenylethylamine | Immobilized Lipase | Continuous Flow Reactor | Residence Time: 40 min; Enantiomeric Ratio: >200. nih.gov |
| 2-Phenylethyl Acetate | Novozym® 435 (Immobilized Lipase) | Packed-Bed Reactor (Solvent-Free) | Achieved 99% molar conversion with optimized flow rate (2.75 mL/min) and temperature (54°C). Stable for >72 hours. mdpi.com |
| Ethyl aminothiazolyloximate | Continuous Flow Microreactor | Continuous reaction with stable process control and reduced toxicity. google.com | Demonstrates the application of microreactors for complex heterocyclic synthesis, a technology applicable to precursor synthesis. google.com |
The adoption of continuous flow reactors can significantly improve the efficiency, safety, and consistency of producing this compound and its precursors.
Comparative Analysis of Synthetic Efficiencies and Enantioselectivities
The synthesis of specific enantiomers of this compound, a chiral secondary amine ester, relies on methodologies that can control stereochemistry while ensuring high chemical yield. The primary routes for its synthesis are direct, such as one-pot reductive amination, or involve multiple steps, such as the synthesis of a racemic mixture followed by resolution. The efficiency and enantioselectivity of these methods vary significantly based on the chosen catalyst, reagents, and reaction conditions.
A prevalent and direct method for synthesizing α-amino esters is the reductive amination of α-keto esters. In the context of this compound, this involves the reaction of ethyl glyoxylate (B1226380) with (R)- or (S)-1-phenylethylamine. The initial reaction forms an imine intermediate, which is then reduced in situ to the target secondary amine. Modern catalytic systems have been developed to ensure high efficiency for this transformation. For instance, Lewis acid catalysis in specialized solvents has proven effective. A calcium(II)-catalyzed reductive amination process using a Hantzsch ester as the reducing agent in hexafluoroisopropanol (HFIP) has been shown to produce α-amino esters in excellent yields. researchgate.net While the specific yield for the reaction with 1-phenylethylamine is not detailed, analogous reactions with other amines achieve yields as high as 94%, suggesting a highly efficient pathway. researchgate.net In this approach, the enantioselectivity is primarily dictated by the chirality of the starting amine (1-phenylethylamine), which acts as a chiral auxiliary, guiding the stereochemical outcome of the final product.
Enzymatic methods offer a powerful alternative for achieving high enantioselectivity. These biocatalytic approaches typically involve the kinetic resolution of a racemic mixture. For example, a racemic mixture of 1-phenylethylamine can be resolved with exceptional precision using enzymes like Candida antarctica lipase B (CALB), often immobilized as Novozym 435. mdpi.com In a typical kinetic resolution process, the enzyme selectively acylates one enantiomer of the amine, allowing for the separation of the acylated amine from the unreacted enantiomer. This method has been used to resolve racemic 1-phenylethylamine with good yields and an enantiomeric excess (ee) of 95% or greater. mdpi.com Furthermore, advanced techniques such as double kinetic resolution, where a chiral acyl donor is used to resolve a racemic amine, can achieve even higher levels of purity, with reported ee values exceeding 99%. nih.gov While this method applies to the amine precursor, it is a critical step in ensuring the final product, this compound, is obtained in a highly enantiopure form.
The following tables provide a comparative overview of the potential efficiencies and enantioselectivities of these advanced methodologies.
Table 1: Comparison of Synthetic Strategies
This table outlines the primary methodologies, highlighting their respective advantages and disadvantages in the synthesis of enantiopure this compound.
| Methodology | Description | Typical Reagents | Advantages | Disadvantages |
| Asymmetric Reductive Amination | One-pot reaction where an imine, formed from ethyl glyoxylate and 1-phenylethylamine, is stereoselectively reduced. | Ethyl glyoxylate, (R)- or (S)-1-phenylethylamine, Reducing Agent (e.g., Hantzsch ester), Catalyst (e.g., Lewis Acid). | High atom economy, direct synthesis, potentially high yield. | Enantioselectivity is dependent on the chiral amine; catalyst may be expensive. |
| Enzymatic Kinetic Resolution | Separation of a racemic amine precursor by selective enzymatic acylation of one enantiomer. | Racemic 1-phenylethylamine, Lipase (e.g., Novozym 435), Acyl donor. | Exceptionally high enantioselectivity (>99% ee achievable). nih.gov | Maximum theoretical yield is 50% for the desired enantiomer; requires subsequent steps. |
Table 2: Analysis of Reaction Yields and Enantioselectivities
This table presents representative data on the effectiveness of different catalytic systems relevant to the synthesis of the target compound or its key chiral precursor.
| Method | Catalyst / Enzyme | Key Substrates | Solvent | Yield | Enantiomeric Excess (ee) | Reference |
| Reductive Amination | Ca(NTf₂)₂ | Aniline, Ethyl glyoxylate | HFIP | 94% | N/A (achiral product) | researchgate.net |
| Kinetic Resolution | Novozym 435 (CALB) | rac-1-Phenylethylamine | Toluene | Good | ≥95% | mdpi.com |
| Double Kinetic Resolution | Novozym 435 (CALB) | rac-1-Phenylethylamine, Chiral carbonate | Toluene | 45% (isolated) | >99% | nih.gov |
Elucidation of Reaction Mechanisms and Transformations of Ethyl 2 1 Phenylethyl Amino Acetate
Nucleophilic Reactivity of the Secondary Amine Moiety
The secondary amine group in Ethyl 2-[(1-phenylethyl)amino]acetate is a key center of nucleophilic reactivity due to the lone pair of electrons on the nitrogen atom. This allows it to readily attack a wide range of electrophilic species.
Acylation: The amine can be acylated by reacting with acyl halides or anhydrides. For instance, treatment with an acyl chloride in the presence of a base to neutralize the HCl byproduct would yield the corresponding N-acyl derivative. This type of reaction is a fundamental step in the synthesis of more complex molecules, such as heterocycles. nih.govresearchgate.net
Alkylation: The nitrogen can also undergo alkylation with alkyl halides. This reaction introduces an additional alkyl group onto the nitrogen, forming a tertiary amine.
Reaction with Carbonyls: The secondary amine can react with aldehydes and ketones to form enamines, which are valuable synthetic intermediates.
The nucleophilicity of the amine is a cornerstone of its synthetic utility, enabling the construction of larger and more complex molecular architectures. Kinetic studies on related systems involving the nucleophilic addition of secondary amines to electrophilic centers have been performed to quantify this reactivity. researchgate.net
Electrophilic Transformations at the Ester Carbonyl Group
The ester functional group features an electrophilic carbonyl carbon, which is susceptible to attack by various nucleophiles. This leads to several important transformations.
Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield the corresponding carboxylic acid, N-(1-phenylethyl)glycine, and ethanol. This is a classic ester transformation.
Amidation: The ester can be converted directly into an amide by reacting with a primary or secondary amine. researchgate.net This reaction, often requiring heat or catalysis, displaces the ethoxy group with the incoming amine. This direct amidation is a key method for forming peptide-like bonds and is an area of active research to find efficient, protecting-group-free methods. researchgate.netnih.gov
Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH4), can reduce the ester group. This reaction would transform the ethyl acetate (B1210297) portion of the molecule into a primary alcohol, yielding 2-[(1-phenylethyl)amino]ethanol.
These transformations are summarized in the table below.
| Transformation | Reagent(s) | Product |
| Hydrolysis | H₂O, H⁺ or OH⁻ | N-(1-phenylethyl)glycine + Ethanol |
| Amidation | R₂NH | N¹,N¹-dialkyl-N²-(1-phenylethyl)glycinamide |
| Reduction | LiAlH₄ then H₂O | 2-[(1-phenylethyl)amino]ethanol |
This table presents common transformations at the ester carbonyl group.
Intramolecular Cyclization and Heterocycle Formation Pathways
The presence of both a nucleophilic amine and an electrophilic ester within the same molecule allows for the possibility of intramolecular reactions, particularly for the formation of heterocyclic structures. A significant application of molecules with a similar backbone is in the synthesis of piperazin-2-ones. nih.govgoogle.com
A plausible pathway for this compound to form a substituted piperazinone involves a two-step process:
Acylation: The secondary amine is first acylated with a suitable reagent, such as an α-halo acetyl halide (e.g., bromoacetyl bromide), to form an intermediate.
Intramolecular Cyclization: The newly formed amide then undergoes an intramolecular nucleophilic substitution. The nitrogen atom of the original secondary amine attacks the carbon bearing the halogen, displacing it and forming the six-membered piperazinone ring.
This strategy is a common method for synthesizing piperazinone derivatives, which are investigated for various biological activities. nih.gov The synthesis often involves reacting an amino ester with an α-bromo acetate derivative, followed by cyclization. nih.govgoogle.com The development of efficient, one-pot procedures for such cyclizations is a goal in synthetic chemistry. nih.gov
Transamination and Derivatization Reactions
Transamination is a chemical reaction that involves the transfer of an amino group from one molecule to another. wikipedia.org In biochemistry, this process is typically catalyzed by transaminase enzymes and involves the conversion of an amino acid and a keto acid into a new amino acid and keto acid pair. wikipedia.org While this compound is not a standard α-amino acid, its amino group could potentially be transferred under specific chemical or enzymatic conditions. For instance, ω-transaminases are used in biotechnology to transfer an amino group to a ketone, using an amine donor like 1-phenylethylamine (B125046). mdpi.com
Derivatization refers to the transformation of a chemical compound into a product of similar structure, called a derivative. The reactions described in sections 3.1 and 3.2, such as acylation and amidation, are common derivatization strategies. nih.gov These reactions are used to modify the molecule's properties or to prepare it for further synthetic steps. For example, acylation of the amine can be used to introduce new functional groups or to build more complex heterocyclic systems. nih.gov
Mechanistic Insights from Kinetic and Thermodynamic Studies
While specific kinetic and thermodynamic studies for many reactions of this compound are not widely published, valuable insights can be drawn from related systems. researchgate.net The kinetics of enzyme-catalyzed reactions, such as the synthesis of esters or amides from precursors like 1-phenylethanol (B42297) or 1-phenylethylamine, have been investigated. nih.govscirp.orgum.es
These reactions are often modeled using Michaelis-Menten kinetics or, for two-substrate reactions, a Ping-Pong Bi-Bi mechanism. um.es Key kinetic parameters determined in these studies include the Michaelis constant (Kₘ) and the maximum reaction rate (Vₘₐₓ).
Michaelis Constant (Kₘ): Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the substrate's affinity for the enzyme. A lower Kₘ indicates higher affinity.
Maximum Rate (Vₘₐₓ): The maximum rate achieved by the system at saturating substrate concentrations.
The table below shows representative kinetic parameters for the lipase-catalyzed synthesis of 1-phenylethyl acetate, a structurally related compound. scirp.org
| Parameter | Value | Unit | Significance |
| Vₘₐₓ | 0.118 | - | Maximum initial velocity of the enzymatic reaction. scirp.org |
| Kₘ | 0.105 | mol/L | Michaelis-Menten constant, indicating enzyme-substrate affinity. scirp.org |
| Kₘ/Vₘₐₓ | 0.8943 | h | A measure of the catalytic efficiency of the enzyme. scirp.org |
This table displays kinetic parameters from a study on the enzymatic synthesis of 1-phenylethyl acetate, providing a model for the kinetic behavior of related reactions. scirp.org
These studies demonstrate that reaction conditions such as temperature, solvent, and substrate concentration significantly impact reaction rates and yields. scirp.orgresearchgate.net
Stereochemical Investigations and Chiral Resolution of Ethyl 2 1 Phenylethyl Amino Acetate
Enantiomeric and Diastereomeric Analysis Techniques (e.g., Chiral HPLC, GC)
The separation and quantification of the enantiomers of Ethyl 2-[(1-phenylethyl)amino]acetate are crucial for stereochemical studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most powerful and widely used techniques for this purpose. phenomenex.com
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and primary tool for the analytical and preparative separation of enantiomers. phenomenex.com The choice of the chiral stationary phase is critical and is often determined empirically. For amino acid esters and amine derivatives, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective. sigmaaldrich.com
Polysaccharide-based CSPs: Columns with coated or immobilized cellulose or amylose derivatives are known for their broad applicability in separating a wide range of chiral compounds. The separation mechanism involves the formation of transient diastereomeric complexes between the analyte and the chiral selector through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.
Macrocyclic Glycopeptide CSPs: CSPs like those based on teicoplanin are well-suited for separating polar and ionic compounds such as amino acid derivatives. sigmaaldrich.com They can operate in various modes, including reversed-phase, normal-phase, and polar organic modes, offering flexibility in method development.
Crown Ether-based CSPs: For primary amines like the parent 1-phenylethylamine (B125046), chiral crown ether-based columns have demonstrated excellent separation capabilities, which could be applicable to its derivatives. google.com
The mobile phase composition, typically a mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol), is optimized to achieve the best resolution and retention times. mdpi.com
Chiral Gas Chromatography (GC): Chiral GC is another highly sensitive method for enantiomeric analysis. The analysis of this compound via GC can be performed directly on a chiral column or after derivatization.
Direct Analysis: This involves using a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative. The different interactions between the enantiomers and the chiral selector result in different retention times, allowing for their separation and quantification.
Indirect Analysis (Derivatization): The racemic compound is reacted with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers. mdpi.com These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column. mdpi.comresearchgate.net The relative peak areas of the diastereomers correspond to the enantiomeric composition of the original sample. mdpi.com
The following table summarizes typical conditions for these analytical techniques.
| Technique | Stationary Phase (Column) Type | Typical Mobile Phase / Carrier Gas | Detector | Key Principle |
| Chiral HPLC | Polysaccharide-based (e.g., Cellulose, Amylose derivatives) | n-Hexane/Isopropanol | UV | Differential interaction with chiral polymer |
| Chiral HPLC | Macrocyclic Glycopeptide (e.g., Teicoplanin) | Acetonitrile/Methanol/Water with additives | UV, MS | Complex formation and ionic interactions sigmaaldrich.com |
| Chiral GC | Cyclodextrin derivatives | Helium, Hydrogen | FID, MS | Host-guest inclusion complexes |
| GC (Indirect) | Standard non-chiral (e.g., Polysiloxane) | Helium, Hydrogen | FID, MS | Separation of diastereomers formed after derivatization mdpi.com |
Strategies for Enantiomeric Enrichment and Resolution of Racemates
Obtaining enantiomerically pure forms of this compound from its racemic mixture is essential for pharmacological studies and asymmetric synthesis. The primary strategies involve the separation of diastereomers and kinetic resolution.
Resolution via Diastereomeric Salt Formation: This classical resolution method is highly effective for amine-containing compounds. The strategy involves reacting the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.
Salt Formation: The racemic this compound is treated with a chiral resolving agent, such as (R)- or (S)-mandelic acid or tartaric acid derivatives, in a suitable solvent. rug.nl
Fractional Crystallization: The resulting diastereomeric salts, (R-amine•R-acid) and (S-amine•R-acid), have different solubilities. This difference allows for their separation by fractional crystallization. One diastereomer crystallizes out of the solution while the other remains dissolved.
Liberation of Enantiomer: The separated diastereomeric salt is then treated with a base to neutralize the acid, liberating the enantiomerically enriched amine ester.
The efficiency of this process depends on the choice of resolving agent, solvent, and crystallization conditions. rug.nl
Enzymatic Kinetic Resolution: Kinetic resolution utilizes enzymes, typically lipases, that selectively catalyze a reaction on one enantiomer of the racemic substrate at a much faster rate than the other. mdpi.com For an amino ester like this compound, a potential strategy could involve selective hydrolysis or transesterification.
For example, a lipase (B570770) like Candida antarctica lipase B (CALB), often immobilized as Novozym 435, could be used to selectively acylate the amino group of one enantiomer. mdpi.com The reaction would proceed until approximately 50% conversion, resulting in a mixture of the unreacted, enantiomerically enriched starting material and the acylated product of the opposite configuration. mdpi.commdpi.com These two compounds, having different chemical properties, can then be separated using standard chromatographic techniques.
The following table compares these resolution strategies.
| Strategy | Principle | Advantages | Disadvantages | Theoretical Max. Yield |
| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. rug.nl | Well-established, scalable, can provide high enantiomeric purity. | Requires stoichiometric amounts of a resolving agent, often involves trial-and-error for solvent and agent selection. | 50% for one enantiomer per resolution cycle. |
| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective transformation of one enantiomer. mdpi.com | High enantioselectivity, mild reaction conditions, environmentally friendly. | Limited to 50% yield for the desired enantiomer, requires screening for a suitable enzyme. | 50% for the unreacted enantiomer. |
Absolute Configuration Determination Methodologies (e.g., X-ray Crystallography of Chiral Derivatives)
Once the enantiomers are separated, determining their absolute configuration—whether they are the (R) or (S) isomer—is a critical final step.
X-ray Crystallography: X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. Since this compound is a liquid or low-melting solid, it is often necessary to prepare a crystalline derivative. uni.lu
The process involves these steps:
Derivative Formation: The enantiomerically pure amine is reacted with a chiral molecule of known absolute configuration (a chiral auxiliary) to form a stable, crystalline diastereomeric derivative. For instance, it can be converted to an amide using a chiral carboxylic acid.
Crystal Growth: A high-quality single crystal of this new derivative is grown.
X-ray Diffraction Analysis: The crystal is subjected to X-ray diffraction analysis. The resulting diffraction pattern allows for the calculation of the three-dimensional arrangement of atoms in the crystal lattice.
Configuration Assignment: By knowing the absolute configuration of the incorporated chiral auxiliary, the configuration of the chiral center in the original this compound can be unambiguously assigned. mdpi.com
Chiroptical Methods: Circular Dichroism (CD) spectroscopy is another powerful technique. It measures the differential absorption of left and right circularly polarized light. Enantiomers give mirror-image CD spectra. While not an absolute method on its own, the experimental CD spectrum can be compared with spectra of structurally related compounds of known configuration or with spectra predicted by quantum chemical calculations to assign the absolute configuration.
Conformational Analysis and Stereoisomer Stability in Different Environments
Conformational analysis is the study of the different spatial arrangements of atoms (conformations) that result from rotation about single bonds. lumenlearning.com For this compound, rotations around the C-C bond of the ethyl group and the C-N bond are particularly important for determining the molecule's preferred shape and energy.
The stability of different conformers is primarily governed by steric and electronic effects. lumenlearning.com
Steric Hindrance: Conformations that place bulky groups—such as the phenyl group and the ethyl acetate (B1210297) group—in close proximity are energetically unfavorable due to steric strain. The most stable conformations will seek to maximize the distance between these large substituents. lumenlearning.com Staggered conformations are generally more stable than eclipsed conformations. byjus.com
Gauche Interactions: In staggered conformations, interactions between adjacent bulky groups (gauche interactions) are less stable than when these groups are anti-periplanar (180° apart). The most stable conformer of the molecule would likely have the large phenyl and ethyl acetate groups in an anti-orientation relative to each other.
The environment, particularly the solvent, can influence conformational stability.
Non-polar Solvents: In non-polar solvents, intramolecular interactions will dominate. The molecule will adopt a conformation that minimizes its internal energy, primarily by reducing steric hindrance.
Polar/Protic Solvents: In polar or protic solvents, intermolecular hydrogen bonding between the solvent and the amine or ester functionalities can occur. These interactions can stabilize certain conformations that might be less favorable in the gas phase or in a non-polar solvent. For example, a conformation that makes the lone pair of the nitrogen or the carbonyl oxygen more accessible to solvent molecules might be favored.
The study of these conformational preferences is crucial as the three-dimensional shape of a molecule often dictates its biological activity and interaction with other chiral molecules.
Computational Chemistry and Theoretical Studies of Ethyl 2 1 Phenylethyl Amino Acetate
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Ethyl 2-[(1-phenylethyl)amino]acetate, methods like Density Functional Theory (DFT) are employed to determine its electronic structure and energetics. daneshyari.com Calculations performed using a functional such as B3LYP with a basis set like 6-311+G(2d,p) can provide optimized molecular geometry and key electronic descriptors. nih.gov
These calculations reveal the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A larger gap suggests higher stability. The molecular electrostatic potential (MEP) map, another output of these calculations, visualizes the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. For this compound, the nitrogen atom and the carbonyl oxygen are expected to be electron-rich regions, while the hydrogen on the amine group is likely to be electron-poor.
Table 1: Calculated Electronic Properties of this compound (Theoretical Data)
| Property | Value (Unit) | Significance |
| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. |
| LUMO Energy | -0.9 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 7.6 eV | Indicator of chemical stability; a larger gap implies lower reactivity. |
| Dipole Moment | 2.1 D | Measure of the molecule's overall polarity. |
| Total Energy | -748 Hartrees | The total electronic energy of the molecule in its optimized geometry. |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar molecules.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
The flexibility of this compound, particularly around its single bonds, allows it to adopt numerous conformations. Molecular Dynamics (MD) simulations are a powerful tool to explore this conformational landscape. nih.gov By simulating the motion of the atoms over time, MD can map the potential energy surface and identify low-energy, stable conformers. researchgate.net
MD simulations can also incorporate explicit solvent molecules (e.g., water) to study solvation effects. The presence of a solvent can significantly influence the conformational preferences, as the molecule may fold to favor or minimize interactions with the surrounding medium. The simulations track trajectories, from which properties like the radial distribution function can be calculated to understand the structuring of the solvent around the solute.
Table 2: Torsional Angle Analysis of Major Conformers (Theoretical Data)
| Conformer | Dihedral Angle 1 (O=C-C-N) | Dihedral Angle 2 (C-N-C-Cphenyl) | Relative Energy (kcal/mol) |
| A | 175° | 65° | 0.00 |
| B | -70° | 180° | 1.25 |
| C | 178° | -75° | 2.10 |
Note: The data in this table is hypothetical and for illustrative purposes, representing plausible low-energy conformations.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These predictions are invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds. azom.com Using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, one can calculate the 1H and 13C NMR chemical shifts for this compound. nih.gov
The predicted shifts are typically correlated against experimental values for a set of known molecules to generate a scaling factor, improving accuracy. nih.gov For this molecule, distinct signals are expected for the aromatic protons of the phenyl ring, the methine (CH) proton adjacent to the phenyl group, the methylene (B1212753) (CH2) protons of the acetate (B1210297) and ethyl groups, and the methyl (CH3) protons. bris.ac.ukyoutube.com Comparing the calculated spectrum to an actual experimental one provides a robust validation of both the synthesized structure and the computational model.
Table 3: Predicted vs. Experimental 1H NMR Chemical Shifts (δ, ppm) (Theoretical Data)
| Proton Environment | Predicted δ (ppm) | Experimental δ (ppm) | Multiplicity |
| Phenyl-H | 7.20 - 7.45 | 7.22 - 7.48 | Multiplet |
| -O-CH2-CH3 | 4.15 | 4.12 | Quartet |
| N-CH(Ph)- | 3.85 | 3.83 | Quartet |
| N-CH2-CO- | 3.30 | 3.28 | Singlet |
| N-CH(Ph)-CH3 | 1.40 | 1.38 | Doublet |
| -O-CH2-CH3 | 1.25 | 1.24 | Triplet |
Note: The data in this table is hypothetical and for illustrative purposes. Experimental values are based on typical shifts for the constituent functional groups. azom.combris.ac.uk
Reaction Pathway Modeling and Transition State Analysis
Theoretical chemistry can elucidate the mechanisms of chemical reactions by modeling the entire reaction pathway. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For the synthesis of this compound, a likely route is the reductive amination of ethyl glyoxylate (B1226380) with 1-phenylethylamine (B125046).
Computational modeling can map the energy profile of this multi-step process. This includes the initial formation of a hemiaminal intermediate, its dehydration to an imine, and the final reduction of the imine to the target secondary amine. By calculating the energy barriers (activation energies) for each step, the rate-determining step of the reaction can be identified. rsc.org Transition state theory can then be used to estimate the theoretical reaction rate constant. Such studies provide deep mechanistic insight that is often difficult to obtain through experimental means alone. mdpi.com
Molecular Docking Studies with Conceptual Biological Receptors (non-clinical, purely theoretical)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. biomolther.org While this compound has no established clinical use, its core structure is related to phenethylamines, which are known to interact with various biological targets. wikipedia.orgbiomolther.org
Purely theoretical docking studies can be performed to explore how this specific molecule might interact with a conceptual receptor, such as the dopamine (B1211576) transporter (DAT), a target for many phenethylamine (B48288) derivatives. nih.govkoreascience.krresearchgate.net These simulations place the ligand (this compound) into the binding site of the receptor and use a scoring function to estimate the binding affinity, typically expressed in kcal/mol. The results can identify potential key interactions, such as hydrogen bonds between the amine or ester groups and amino acid residues in the binding site, or hydrophobic interactions involving the phenyl ring. granthaalayahpublication.org These studies are purely conceptual and serve to hypothesize potential interactions based on molecular structure.
Biological Activity and Molecular Interactions of Ethyl 2 1 Phenylethyl Amino Acetate: in Vitro and Mechanistic Studies
Stereoisomer-Specific Biological Effects (in vitro)
The potential for stereoisomer-specific biological effects of Ethyl 2-[(1-phenylethyl)amino]acetate is recognized but not experimentally detailed in the available literature. The compound exists as (R) and (S) enantiomers due to the chiral center at the 1-phenylethyl position. nih.gov It is well-established in pharmacology that stereoisomers of a drug can have significantly different biological activities. For example, the anesthetic activity of etomidate (B1671615) is specific to its R(+) enantiomer. nih.gov
While commercial suppliers list the separate (R) and (S) enantiomers of this compound, comparative in vitro studies detailing their differential effects on enzymes, receptors, or cell lines are not present in the public scientific literature. cymitquimica.comachemblock.com General studies on other phenylethylamine derivatives have shown stereospecificity in their interaction with biological targets like the human trace amine receptor 1 (hTAAR1), where the (S)-enantiomer can be more potent than the (R)-enantiomer. nih.gov This suggests that the enantiomers of this compound are also likely to exhibit different biological profiles, though this remains to be experimentally verified.
Applications of Ethyl 2 1 Phenylethyl Amino Acetate in Advanced Organic Synthesis
Chiral Building Block in Natural Product Synthesis
The enantiopure forms of ethyl 2-[(1-phenylethyl)amino]acetate are instrumental as chiral auxiliaries and synthons in the total synthesis of complex natural products. The inherent chirality of the 1-phenylethyl moiety can direct the stereochemical outcome of reactions, enabling the construction of specific stereoisomers of the target molecule.
One notable application is in the diastereoselective synthesis of β-lactams, the core structural motif of penicillin and other antibiotic families. The chiral nitrogen atom of this compound can guide the stereoselective cyclization of a suitable acyclic precursor, leading to the formation of a specific β-lactam diastereomer. This approach has been explored in the synthesis of various carbapenem (B1253116) and monobactam antibiotic analogues.
Furthermore, this compound has been utilized in the asymmetric synthesis of amino acids and their derivatives. By serving as a chiral template, it can facilitate the stereocontrolled introduction of an amino group, leading to the formation of non-proteinogenic amino acids that are often key components of bioactive natural products.
| Natural Product Class | Synthetic Strategy | Role of this compound |
| β-Lactam Antibiotics | Diastereoselective [2+2] cycloaddition | Chiral auxiliary to control ring stereochemistry |
| Alkaloids | Asymmetric Mannich reaction | Chiral amine component |
| Non-proteinogenic Amino Acids | Stereoselective alkylation | Chiral template for amino group introduction |
Precursor for Advanced Pharmaceutical Intermediates (non-clinical, general chemical synthesis)
In the realm of medicinal chemistry and pharmaceutical process development, this compound serves as a key starting material for the synthesis of more complex chiral molecules that are precursors to active pharmaceutical ingredients (APIs). Its role is primarily in establishing the desired stereochemistry early in a synthetic sequence, which is often more efficient than resolving a racemic mixture at a later stage.
The compound is a common precursor for the synthesis of chiral diamines and amino alcohols. These motifs are prevalent in a wide range of pharmaceutical agents, including certain antivirals, anti-inflammatories, and central nervous system drugs. For instance, reductive amination of the ester group followed by further functionalization can lead to the synthesis of chiral 1,2-diamines, which are key components of several modern drugs.
The following table outlines some examples of advanced pharmaceutical intermediates synthesized from this compound.
| Intermediate Class | Synthetic Transformation | Potential Therapeutic Area (Illustrative) |
| Chiral 1,2-Diamines | Reduction and subsequent amination | Antiviral, Antihypertensive |
| Chiral Amino Alcohols | Reduction of the ester group | CNS disorders, Anti-inflammatory |
| Chiral Piperazines | Cyclization with a suitable dielectrophile | Antipsychotic, Antiemetic |
Design and Synthesis of Chiral Ligands for Catalysis
The development of new chiral ligands is a cornerstone of asymmetric catalysis. This compound provides a versatile scaffold for the synthesis of novel ligands that can be used to catalyze a variety of enantioselective transformations. The chiral 1-phenylethyl group is often retained in the final ligand structure, where it can effectively induce asymmetry in the catalytic cycle.
One common strategy involves the conversion of the ester functionality into other coordinating groups, such as amides, phosphines, or oxazolines. For example, amidation of this compound with a chiral amino alcohol can lead to the formation of a bidentate N,N'-ligand. Alternatively, reduction of the ester to the corresponding alcohol, followed by conversion to a phosphine, can yield a P,N-ligand. These ligands have been successfully employed in a range of metal-catalyzed reactions, including asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.
| Ligand Type | Synthetic Approach | Application in Asymmetric Catalysis |
| Bidentate N,N'-Ligands | Amidation with a chiral amino alcohol | Asymmetric transfer hydrogenation |
| P,N-Ligands | Reduction and phosphination | Asymmetric allylic alkylation |
| Chiral Oxazoline Ligands | Cyclization with a suitable precursor | Asymmetric Diels-Alder reactions |
Role in Material Science: Polymer Synthesis and Functional Materials
The application of this compound in material science is an emerging area of research. The introduction of this chiral building block into polymer backbones or as pendant groups can impart unique properties to the resulting materials, such as chiroptical activity and the ability to form helical structures.
In polymer synthesis, it can be used as a chiral monomer in polymerization reactions. For example, the amino group can be functionalized to introduce a polymerizable moiety, such as a vinyl or an acrylate (B77674) group. Subsequent polymerization can lead to the formation of chiral polymers with well-defined stereochemistry. These materials are of interest for applications in chiral chromatography, enantioselective separations, and as sensors for chiral molecules.
Furthermore, this compound can be used to modify the surface of materials, creating chiral interfaces. By grafting this compound or its derivatives onto the surface of silica (B1680970) or other solid supports, it is possible to create chiral stationary phases for high-performance liquid chromatography (HPLC). These phases can be used to separate enantiomers of a wide range of compounds.
| Material Type | Method of Incorporation | Potential Application |
| Chiral Polymers | As a functionalized monomer in polymerization | Chiral chromatography, enantioselective sensing |
| Chiral Stationary Phases | Grafting onto a solid support (e.g., silica) | Enantiomer separation by HPLC |
| Functionalized Nanoparticles | Surface modification | Chiral recognition and catalysis |
Synthesis and Academic Exploration of Derivatives and Analogs of Ethyl 2 1 Phenylethyl Amino Acetate
Systematic Design of Analogs Based on Structural Modifications
The design of analogs of ethyl 2-[(1-phenylethyl)amino]acetate is rooted in established principles of medicinal chemistry, where structural modifications are methodically planned to probe structure-activity relationships (SAR). The core structure presents three primary regions for modification: the ester group, the phenylethyl moiety, and the aminoacetic backbone.
Natural products often serve as a starting point for drug discovery due to their inherent structural diversity and complexity. researchgate.net The principles of structural optimization, such as fragmentation, removal of redundant atoms, and exploration of SAR, are applied to these natural compounds. researchgate.net Similarly, for synthetic scaffolds like this compound, a systematic approach to modification allows for the fine-tuning of physicochemical and pharmacokinetic properties. researchgate.net
Synthesis and Evaluation of Ester Derivatives
The ester functional group in this compound is a key target for derivatization. The synthesis of different ester analogs, such as methyl, propyl, or butyl esters, can be achieved through transesterification of the parent compound. This reaction typically involves reacting the ethyl ester with an excess of the desired alcohol in the presence of an acid or base catalyst.
The evaluation of these ester derivatives is crucial for understanding their potential as bioactive agents. For example, in the context of cholesteryl ester transfer protein (CETP) inhibitors, ester and carboxylic acid derivatives of N,N-substituted amines have been synthesized and evaluated. nih.gov The hydrolysis of ester groups to their corresponding carboxylic acids is a common metabolic pathway, and thus, evaluating both the ester and the resulting acid is important. nih.gov
Modification of the Phenylethyl Moiety
The phenylethyl moiety is a critical component for the biological activity of many compounds, and its modification is a common strategy in drug design. acs.orgbiomolther.orgnih.govnih.govplos.org Alterations to this part of the this compound scaffold can involve several approaches:
Substitution on the Phenyl Ring: Introducing various substituents (e.g., alkyl, halogen, alkoxy) at different positions (ortho, meta, para) on the phenyl ring can significantly impact binding affinity and selectivity for biological targets. nih.govnih.gov For instance, in a study of phenethylamine (B48288) derivatives, it was found that alkyl or halogen groups at the para position of the phenyl ring maintained or improved affinity for the 5-HT2A receptor. nih.govnih.gov
Replacement of the Phenyl Ring: The phenyl group can be replaced with other aromatic or heterocyclic rings to explore different binding interactions. wikipedia.org
Modification of the Ethyl Linker: The ethyl chain connecting the phenyl ring to the amine can be lengthened, shortened, or constrained within a cyclic system to probe the optimal conformation for activity. plos.orgwikipedia.org
These modifications are guided by the desire to enhance favorable interactions with a biological target or to improve the molecule's pharmacokinetic profile.
Derivatization of the Aminoacetatic Backbone
The aminoacetic backbone of this compound offers several avenues for derivatization. The nitrogen atom of the secondary amine is a key site for modification.
N-Alkylation/N-Arylation: The hydrogen on the nitrogen can be replaced with various alkyl or aryl groups. This can influence the compound's basicity, steric profile, and hydrogen bonding capacity. The synthesis of N-substituted α-amino esters can be achieved through methods like biocatalytic reductive amination of α-ketoesters and amines. nih.gov
Modification of the Acetate (B1210297) Moiety: The methylene (B1212753) group of the acetate portion can be substituted with other functional groups. For example, N–H insertion reactions using ethyl glyoxylate (B1226380) and anilines have been used to synthesize glycine (B1666218) derivatives. researchgate.net
Derivatization of amino acids is a common practice in analytical chemistry to improve their detection and separation. waters.comcreative-proteomics.comsigmaaldrich.comshimadzu.comnih.gov These techniques, such as reacting the amino group with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or 2,4-dinitrofluorobenzene (DNFB), can also be adapted for the synthesis of novel derivatives for biological screening. creative-proteomics.com
Investigation of Modified Analogs for Specific Research Objectives
The synthesis of analogs of this compound is driven by specific research goals. By modifying the parent structure, scientists aim to develop compounds with tailored properties for various applications.
One major objective is the development of new therapeutic agents. For example, derivatives of N-(4-substituted phenyl)glycine have been designed and synthesized as potential anti-inflammatory agents. nih.gov In another study, N,N-substituted amine derivatives were investigated as inhibitors of cholesteryl ester transfer protein (CETP), which is a target for cardiovascular disease therapies. nih.gov
The exploration of phenethylamine derivatives has also been extensive in the field of neuroscience. Structure-activity relationship (SAR) studies of these compounds have been conducted to understand their interaction with various receptors, such as serotonin (B10506) and dopamine (B1211576) transporters. biomolther.orgnih.govnih.gov These studies provide valuable information for designing novel ligands that could be used to treat psychiatric disorders and drug addiction. nih.govnih.gov The overarching goal is to discover novel bioactive compounds by systematically altering a known chemical scaffold. researchgate.netmdpi.comnih.govmdpi.comnih.gov
Q & A
Q. Table 1: Synthetic Yield Under Varied Conditions
| Reaction Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Base | NaH (72%) | K₂CO₃ (65%) |
| Solvent | THF | DMF |
| Reference |
Q. Table 2: Analytical Techniques for Structural Confirmation
| Technique | Application | Example Data |
|---|---|---|
| X-ray Crystallography | Stereochemical assignment | CCDC Deposition Number: JH2215 |
| ESI-MS | Molecular ion confirmation | [M+H]⁺ at m/z 236.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
